![molecular formula C24H25ClN2O4 B2750688 3-(4-chlorophenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one CAS No. 951975-23-8](/img/structure/B2750688.png)
3-(4-chlorophenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
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Description
3-(4-chlorophenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a useful research compound. Its molecular formula is C24H25ClN2O4 and its molecular weight is 440.92. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
- The synthesis of heterocyclic compounds, including triazines and oxazines, has been explored for their potential in various applications, ranging from antimicrobial activities to their use in materials science. For instance, derivatives of 1,2,4-triazines and 1,3-oxazines have been studied for their antimicrobial properties and as intermediates in organic synthesis, indicating the potential utility of similar compounds in pharmaceuticals and chemical synthesis (Bektaş et al., 2007; Dovlatyan et al., 2010).
Antioxidant Activity of Heterocycles
- Research into the antioxidant activities of unsaturated ring-fused 1,3-heterocycles, such as 1,3-oxazines, underscores the interest in these compounds for their versatile pharmacological applications. This suggests that compounds like the one could be evaluated for antioxidant properties, contributing to the development of new therapeutic agents (Firpo et al., 2019).
Structural and Conformational Studies
- The crystal structure analysis of compounds, including those with morpholine groups and chlorophenyl rings, provides a foundation for understanding the molecular interactions and properties of similar chemicals. Such studies are crucial for the design of compounds with specific biological or physical properties (Kang et al., 2015).
Synthesis of N-Heterocycles
- The synthesis of N-heterocycles, including morpholines and related compounds, demonstrates the interest in these structures for their diverse biological activities and potential applications in drug design and development. This highlights the relevance of synthesizing and studying compounds with morpholinoethyl groups for potential pharmaceutical applications (Matlock et al., 2015).
properties
IUPAC Name |
3-(4-chlorophenyl)-4-methyl-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O4/c1-16-19-6-7-21-20(14-27(15-30-21)9-8-26-10-12-29-13-11-26)23(19)31-24(28)22(16)17-2-4-18(25)5-3-17/h2-7H,8-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYXRRGSABQVLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CCN4CCOCC4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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